molecular formula C13H19NO2 B5849814 2-cyclohexyl-N-(2-furylmethyl)acetamide

2-cyclohexyl-N-(2-furylmethyl)acetamide

Cat. No. B5849814
M. Wt: 221.29 g/mol
InChI Key: QGULOJSZHRUFEW-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-furylmethyl)acetamide, also known as CFM-2, is a compound that has gained attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

2-cyclohexyl-N-(2-furylmethyl)acetamide inhibits COX-2 activity by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in prostaglandin production, which in turn leads to a reduction in pain and inflammation. 2-cyclohexyl-N-(2-furylmethyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-furylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2 and induction of apoptosis, 2-cyclohexyl-N-(2-furylmethyl)acetamide has been found to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been shown to decrease the expression of inflammatory cytokines and increase the expression of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-N-(2-furylmethyl)acetamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be purified through recrystallization. It has also been shown to have low toxicity in animal studies. However, 2-cyclohexyl-N-(2-furylmethyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-cyclohexyl-N-(2-furylmethyl)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify any potential side effects. Another area of interest is its potential use in the treatment of pain and inflammation. Additional studies are needed to determine the optimal dosage and administration route for these applications. Finally, further research is needed to fully understand the mechanism of action of 2-cyclohexyl-N-(2-furylmethyl)acetamide and to identify any potential off-target effects.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(2-furylmethyl)acetamide involves the reaction of 2-furylmethylamine with cyclohexanecarbonyl chloride in the presence of triethylamine. This results in the formation of 2-cyclohexyl-N-(2-furylmethyl)acetamide, which can be purified through recrystallization.

Scientific Research Applications

2-cyclohexyl-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has shown promise in the treatment of pain, inflammation, and cancer. 2-cyclohexyl-N-(2-furylmethyl)acetamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to pain and inflammation. Additionally, 2-cyclohexyl-N-(2-furylmethyl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

properties

IUPAC Name

2-cyclohexyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h4,7-8,11H,1-3,5-6,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGULOJSZHRUFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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